D-Iditol

Description

D-Iditol has been reported in Stypopodium flabelliforme and Stypopodium schimperi with data available.

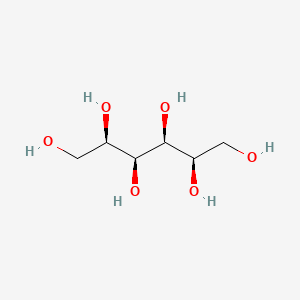

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-ZXXMMSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336594, DTXSID401336595 | |

| Record name | DL-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to cream-colored solid; [Acros Organics MSDS] | |

| Record name | Iditol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5 | |

| Record name | D-Iditol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25878-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Iditol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24557-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iditol, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024557797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iditol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025878233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sorbitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fibrinogens | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fibrinogens | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iditol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDITOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82FOM4R7CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IDITOL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP8KW73WMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of D-Iditol

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol (polyol), is a versatile molecule with increasing significance in various scientific and industrial sectors. As a stereoisomer of the more common sorbitol and mannitol, D-Iditol possesses unique structural characteristics that translate into distinct physicochemical properties. These properties are fundamental to its application in pharmaceutical formulations, biochemical research, and as a chiral building block in chemical synthesis. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of D-Iditol, complete with detailed data, experimental considerations, and logical workflows to support its practical application in research and development.

Physicochemical Properties of D-Iditol

The physicochemical properties of D-Iditol are crucial for its handling, formulation, and mechanism of action in various applications. The following table summarizes the key quantitative data available for D-Iditol.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₆ | [1][2][3][4] |

| Molecular Weight | 182.17 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder or colorless high viscous liquid | [1][5][6] |

| Melting Point | 74-78 °C | [1][5][7] |

| Boiling Point | 230 °C (Predicted); 494.9 °C at 760 mmHg | [1][2][8] |

| Density | 1.596 g/cm³ (Predicted) | [2][8] |

| Solubility | - Water: Soluble (87.5 mg/mL; 5 mg/mL) - Ethanol: Insoluble - Dimethylformamide (DMF): 1 mg/mL - Dimethyl Sulfoxide (DMSO): 2 mg/mL - Phosphate-Buffered Saline (PBS, pH 7.2): 5 mg/mL | [2][6][8][9][10] |

| Optical Rotation | [α]20/D = +2° to +5° (c=1 in H₂O) | [1][5][7] |

| pKa | 13.14 ± 0.20 (Predicted) | [2][8] |

| Hydrogen Bond Donor Count | 6 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 5 | [2] |

Experimental Considerations and Methodologies

The accurate determination of the physicochemical properties of D-Iditol is essential for its quality control and application. While specific experimental protocols for D-Iditol are not extensively detailed in publicly available literature, standard methods for polyol analysis are applicable.

General Experimental Workflow for Physicochemical Characterization of D-Iditol

The following diagram illustrates a general workflow for the characterization of D-Iditol's physicochemical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. D-Iditol | 25878-23-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. adipogen.com [adipogen.com]

- 7. D-Iditol | 25878-23-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. D-Iditol | 25878-23-3 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Structure and Stereochemistry of D-Iditol

This guide provides a comprehensive overview of the structural and stereochemical properties of D-iditol, tailored for researchers, scientists, and professionals in drug development. It includes detailed structural representations, physicochemical data, experimental protocols, and its role in biological pathways.

Introduction

D-Iditol is a naturally occurring sugar alcohol (or alditol) with the chemical formula C₆H₁₄O₆. As a hexitol, it possesses six carbon atoms and six hydroxyl groups. It is the D-enantiomer of iditol and is of interest in various biochemical and pharmaceutical contexts. Notably, D-iditol is known to accumulate in individuals with galactokinase deficiency and has been investigated for its potential as an enzyme inhibitor.[1][2] This document will delve into the core aspects of its molecular architecture and chemical behavior.

Structure and Stereochemistry

The structure of D-iditol is defined by the specific spatial arrangement of its hydroxyl groups along the six-carbon chain. This arrangement dictates its physical and biological properties.

Fischer Projection

The Fischer projection is a two-dimensional representation of a chiral molecule. For D-iditol, the hydroxyl groups on the chiral carbons (C2, C3, C4, and C5) are arranged as follows:

The "D" designation refers to the configuration of the hydroxyl group on the highest-numbered chiral carbon (C5) being on the right side in the Fischer projection, analogous to D-glyceraldehyde. The stereochemical configuration of the chiral centers in D-iditol is (2R, 3S, 4S, 5R).

Chair Conformation

In solution, the flexible carbon chain of D-iditol can adopt various conformations. The most stable conformation for the carbon backbone is a staggered arrangement, often depicted in a sawhorse or Newman projection. As an acyclic molecule, it does not have a persistent chair conformation like cyclic sugars. However, to minimize steric strain, the carbon chain will adopt a zig-zag conformation with hydroxyl groups positioned to reduce gauche interactions.

A representation of a stable, extended conformation can be visualized as follows:

Physicochemical Properties

The quantitative physicochemical data for D-iditol are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₆ | [3][4] |

| Molecular Weight | 182.17 g/mol | [4] |

| CAS Number | 25878-23-3 | [2] |

| Melting Point | 74-78 °C | [4] |

| Boiling Point | 230 °C | [4] |

| Water Solubility | Soluble | [5] |

| Specific Rotation [α]20/D | +2 to +5° (c=1 in H₂O) | [4] |

Experimental Protocols

Synthesis of D-Iditol from D-Sorbose

A common method for the synthesis of D-iditol is the reduction of D-sorbose. This can be achieved through catalytic hydrogenation or with a chemical reducing agent like sodium borohydride (NaBH₄).

Principle: The ketone group at the C2 position of D-sorbose is reduced to a secondary alcohol, yielding a mixture of D-glucitol (sorbitol) and D-iditol.

Detailed Methodology:

-

Dissolution: Dissolve D-sorbose in an appropriate solvent, such as water or ethanol.

-

Reduction:

-

Catalytic Hydrogenation: Transfer the solution to a high-pressure reactor. Add a catalyst, such as Raney nickel or palladium on carbon. Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction progress can be monitored by measuring hydrogen uptake.

-

Chemical Reduction: Cool the D-sorbose solution in an ice bath. Slowly add a solution of sodium borohydride (NaBH₄) portion-wise while stirring. Maintain the temperature below 10 °C.

-

-

Quenching: After the reaction is complete (as determined by TLC or HPLC), carefully quench the reaction. For NaBH₄ reduction, this is typically done by the slow addition of an acid (e.g., acetic acid) until the effervescence ceases.

-

Purification: The resulting mixture of D-glucitol and D-iditol can be separated by chromatographic techniques, such as column chromatography on silica gel or by fractional crystallization.

Biological Significance

Role in Galactose Metabolism and Galactokinase Deficiency

In normal galactose metabolism (the Leloir pathway), galactose is converted to glucose-6-phosphate. However, in galactokinase deficiency, the first step of this pathway is blocked. This leads to an accumulation of galactose, which can then be shunted into an alternative pathway where aldose reductase reduces it to galactitol. The accumulation of galactitol is a key factor in the pathology of this disorder. D-iditol can also be formed through related metabolic pathways.[1][2]

Enzyme Inhibition

D-iditol has been shown to be an inhibitor of certain enzymes, such as glucosidase I.[3] Glucosidases are involved in the processing of N-linked glycoproteins. The inhibition of these enzymes can have significant effects on cellular processes. The inhibitory action is likely due to the structural similarity of D-iditol to the natural substrates of these enzymes, allowing it to bind to the active site and block its function.

References

The Enigmatic Presence of D-Iditol in the Fungal Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a C2-epimer of D-sorbitol, is a sugar alcohol with limited but notable occurrences in the biological world. Within the fungal kingdom, its presence has been primarily documented in specific yeast species, where it is synthesized through the reduction of D-sorbose. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of D-iditol in fungi. It delves into the known biosynthetic pathways, presents available quantitative data, and outlines detailed experimental protocols for its extraction, identification, and quantification. This document aims to serve as a valuable resource for researchers in mycology, metabolic engineering, and drug discovery who are interested in the unique metabolic capabilities of fungi and the potential applications of their specialized metabolites.

Introduction

Polyols, or sugar alcohols, are a class of polyhydric alcohols that are widespread in nature, playing crucial roles in various physiological processes in plants, animals, and microorganisms. In fungi, polyols such as mannitol, arabitol, and erythritol are well-studied and known to function as carbon storage reserves, osmolytes for stress protection, and as sinks for reducing power. D-Iditol, however, represents a less commonly encountered fungal polyol. Its identification has been primarily associated with the yeast genus Rhodotorula, where it is produced via the biotransformation of D-sorbose[1]. Understanding the nuances of D-iditol's biosynthesis and metabolism in fungi can provide insights into the metabolic diversity of these organisms and may open avenues for novel biotechnological applications, given its potential as a chiral building block in chemical synthesis.

Natural Occurrence and Biosynthesis of D-Iditol in Fungi

The most well-documented instance of D-iditol production in fungi is by the yeast Rhodotorula rubra strain RY10, which was isolated from miso paste[1]. This yeast has demonstrated the ability to convert D-sorbose into D-iditol. While the natural intracellular or extracellular concentrations of D-iditol in this or other fungi are not extensively reported, the conversion efficiency from D-sorbose has been quantified.

Biosynthetic Pathway

The biosynthesis of D-iditol in Rhodotorula rubra is understood to proceed via the reduction of D-sorbose. This reaction is catalyzed by a reductase enzyme, likely a D-sorbose reductase or a related polyol dehydrogenase with activity towards D-sorbose. While the specific enzyme from Rhodotorula rubra has not been isolated and characterized in the available literature, analogous enzymes such as L-sorbose reductase, which converts L-sorbose to D-sorbitol, have been identified in other yeasts like Candida albicans[2].

The broader metabolic pathway leading to D-iditol from central carbon metabolism is not fully elucidated. A plausible hypothetical pathway, based on known polyol biosynthetic routes in fungi, would involve the following steps:

-

Isomerization: Fructose-6-phosphate, an intermediate of glycolysis, is a likely precursor.

-

Dephosphorylation: A phosphatase would convert a ketose-phosphate to the free ketose, D-sorbose.

-

Reduction: A D-sorbose reductase, utilizing NADH or NADPH as a cofactor, would then reduce D-sorbose to D-iditol.

Below is a diagram illustrating this proposed biosynthetic pathway.

Quantitative Data on D-Iditol Production

Quantitative data on the natural abundance of D-iditol in fungi is scarce. However, the production of D-iditol from D-sorbose by washed cells of Rhodotorula rubra RY10 has been reported. The conversion ratios at different initial D-sorbose concentrations are summarized in the table below.

| Initial D-Sorbose Concentration (%) | Final Conversion Ratio to D-Iditol (%) | Reference |

| 1.0 | 82.7 | [1] |

| 2.0 | 95.0 | [1] |

| 3.0 | 93.7 | [1] |

| 5.0 | 78.0 | [1] |

Table 1: Conversion of D-Sorbose to D-Iditol by Rhodotorula rubra RY10.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of D-iditol from fungal cultures. These protocols are based on established methods for polyol analysis.

Extraction of Intracellular Polyols

This protocol is designed for the extraction of water-soluble metabolites, including D-iditol, from yeast cells.

Materials:

-

Fungal cell culture

-

Centrifuge and centrifuge tubes

-

Liquid nitrogen

-

Mortar and pestle (pre-chilled)

-

Chloroform/Methanol/Water extraction solvent (1:3:1 v/v/v), pre-chilled to -20°C

-

Vortex mixer

-

Centrifuge capable of reaching 14,000 x g at 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Harvest fungal cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with ice-cold sterile distilled water to remove extracellular metabolites.

-

Quickly freeze the cell pellet in liquid nitrogen to quench metabolic activity.

-

Grind the frozen cell pellet to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered cells to a pre-weighed tube and add the pre-chilled chloroform/methanol/water extraction solvent. A ratio of 1 mL of solvent per 50-100 mg of cell wet weight is recommended.

-

Vortex the mixture vigorously for 1 minute, followed by incubation at -20°C for 30 minutes with intermittent vortexing.

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (the polar metabolite extract) to a new tube.

-

Dry the extract completely using a lyophilizer or a vacuum concentrator.

-

Resuspend the dried extract in a known volume of ultrapure water or the initial mobile phase for chromatographic analysis.

Analysis by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a common and robust method for the analysis of non-UV absorbing compounds like polyols.

Instrumentation and Columns:

-

HPLC system with a refractive index detector (RID).

-

A column suitable for sugar and polyol analysis, such as a Shodex SUGAR SP0810 (Pb2+ cation exchange column) or an amine-based column (e.g., Shodex Asahipak NH2P-50)[3].

Chromatographic Conditions (Example using a Pb2+ column):

-

Mobile Phase: Ultrapure water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 80°C.

-

Injection Volume: 10-20 µL.

-

Detector Temperature: Maintained at a stable temperature, typically 35-40°C.

Procedure:

-

Prepare standard solutions of D-iditol at a range of concentrations (e.g., 0.1 to 5 mg/mL) in ultrapure water.

-

Filter the prepared fungal extract and standard solutions through a 0.22 µm syringe filter before injection.

-

Inject the standards to generate a calibration curve based on peak area versus concentration.

-

Inject the fungal extract.

-

Identify the D-iditol peak in the sample chromatogram by comparing its retention time with that of the D-iditol standard.

-

Quantify the amount of D-iditol in the sample using the calibration curve.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the identification and quantification of polyols, but requires a derivatization step to increase their volatility.

4.3.1. Derivatization Protocol (Acetylation)

Materials:

-

Dried fungal extract

-

Pyridine

-

Acetic anhydride

-

Heating block or water bath at 90°C

-

Nitrogen gas stream

-

Ethyl acetate or dichloromethane for reconstitution

Procedure:

-

Ensure the fungal extract is completely dry.

-

Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried extract.

-

Seal the reaction vial tightly and heat at 90°C for 20-30 minutes.

-

Cool the vial to room temperature.

-

Evaporate the pyridine and excess acetic anhydride to dryness under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in a known volume of ethyl acetate or dichloromethane for GC-MS analysis.

4.3.2. GC-MS Conditions (Example):

-

GC Column: A mid-polarity column such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split or splitless, depending on the concentration.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 500.

Procedure:

-

Prepare and derivatize D-iditol standards in the same manner as the samples.

-

Inject the derivatized standards to determine the retention time and mass spectrum of the D-iditol acetate derivative.

-

Inject the derivatized fungal extract.

-

Identify the D-iditol derivative peak by its retention time and by comparing its mass spectrum to the standard and/or a mass spectral library.

-

Quantify using a calibration curve generated from the derivatized standards.

Conclusion and Future Perspectives

The natural occurrence of D-iditol in fungi appears to be a specialized metabolic trait, with Rhodotorula rubra being the primary example to date. The biosynthetic pathway likely involves the reduction of D-sorbose by a specific reductase. While quantitative data on its natural abundance is limited, the high conversion efficiency from D-sorbose suggests a robust enzymatic system in this yeast. The provided experimental protocols offer a solid foundation for researchers to investigate the presence and quantity of D-iditol in other fungal species.

Future research should focus on several key areas:

-

Screening for D-Iditol Producers: A broader screening of fungal species, particularly within the Rhodotorula genus and other related yeasts, using the described analytical methods could reveal more producers of D-iditol.

-

Enzyme Characterization: The isolation, purification, and characterization of the D-sorbose reductase from Rhodotorula rubra would provide definitive evidence for the biosynthetic pathway and enable its use in biocatalytic applications.

-

Metabolic Engineering: Understanding the complete metabolic pathway could allow for the engineering of fungal strains for the overproduction of D-iditol from inexpensive carbon sources.

-

Functional Role: Investigating the physiological role of D-iditol in fungi, such as its potential involvement in stress response or as a specific carbon storage molecule, would enhance our understanding of fungal metabolism.

This technical guide serves as a starting point for further exploration into the fascinating and underexplored area of D-iditol metabolism in fungi.

References

- 1. Evaluation of extraction protocols for simultaneous polar and non-polar yeast metabolite analysis using multivariate projection methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

D-Iditol as a Fungal Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol, is an intriguing fungal metabolite with potential physiological significance and biotechnological applications. As a member of the polyol family, D-Iditol plays a role in various metabolic processes within fungi, including carbon storage, osmoregulation, and as an intermediate in specific catabolic pathways. This technical guide provides an in-depth exploration of D-Iditol as a fungal metabolite, focusing on its biosynthesis, degradation, and the enzymes involved. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of the core metabolic pathways.

Quantitative Data on Polyol Production in Fungi

The concentration of polyols, including iditol isomers, within fungal cells is highly dependent on the species, growth conditions, and the availability of specific carbon sources. The following tables summarize key quantitative data on polyol production in various fungi, providing a comparative overview for researchers.

| Fungal Species | Polyol | Concentration | Growth Conditions | Reference |

| Candida intermedia | L-Iditol | 50 g/L | From 150 g/L L-sorbose, 5-day fermentation | [1][2] |

| Aspergillus niger | Mannitol | 10-15% of conidiospore dry weight | Standard culture conditions | [3] |

| Aspergillus niger | Polyols (total) | Up to 22% of consumed carbon | Oxygen-limited conditions | [4] |

| Beauveria bassiana | Mannitol | Up to 39 mg/g of conidia | Optimal growth at pH 5-8, 20-35°C | [5][6] |

| Metarhizium anisopliae | Mannitol | Up to 134 mg/g of conidia | Optimal growth at pH 5-8, 20-35°C | [5][6] |

| Paecilomyces farinosus | Mannitol | Up to 61 mg/g of conidia | Optimal growth at pH 5-8, 20-35°C | [5][6] |

| Penicillium scabrosum | Mannitol | 40 g/L | 10 days growth in 150 g/L sucrose | [7] |

Table 1: Quantitative Production of Iditol and Related Polyols in Various Fungi. This table highlights the significant variability in polyol production across different fungal species and the impact of substrate and environmental conditions.

| Environmental Factor | Fungal Species | Polyol(s) Affected | Observed Effect | Reference |

| Temperature | Beauveria bassiana, Paecilomyces farinosus | Mannitol, Trehalose, other polyols | Decreased accumulation above 25°C and below 14°C | [8] |

| pH | Paecilomyces farinosus | Glycerol, Erythritol | Increased accumulation at pH 2.9 | [8] |

| Culture Age | Beauveria bassiana, Metarhizium anisopliae, Paecilomyces farinosus | Mannitol | Content greatest at specific time intervals (e.g., 7-25 days for B. bassiana) | [8] |

| Oxygen Availability | Aspergillus niger | Mannitol | Production increased under oxygen limitation | [4] |

| Carbon Source | Aspergillus niger | Erythritol, Xylitol, Arabitol | Produced as carbon storage compounds from glucose or xylose | [4] |

| Nitrogen Source | Aspergillus niger | Polyol pattern | Strongly influences the type and concentration of polyols produced | [4] |

Table 2: Influence of Environmental Factors on Polyol Content in Fungi. This table illustrates the dynamic nature of polyol metabolism in response to external stimuli, which is a critical consideration for both fundamental research and biotechnological production.

Metabolic Pathways Involving D-Iditol

D-Iditol is primarily involved in the fungal oxido-reductive pathway for the catabolism of D-galactose and is closely linked to the metabolism of other key sugars like D-fructose and D-sorbitol. The key enzymes in these pathways are NAD(P)+-dependent dehydrogenases.

D-Iditol Biosynthesis and Degradation

The biosynthesis of D-Iditol in many fungi is linked to the metabolism of D-fructose and D-sorbose. The degradation of D-Iditol can lead to the formation of D-sorbose, which can then enter central carbon metabolism.

Role in D-Galactose Catabolism

In filamentous fungi such as Aspergillus niger, an alternative to the Leloir pathway for D-galactose catabolism exists, known as the oxido-reductive pathway. In this pathway, D-galactose is converted to galactitol, which can then be metabolized through a series of steps that may involve D-sorbitol and potentially D-iditol as intermediates before entering glycolysis as D-fructose-6-phosphate. The enzyme L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase) plays a crucial role in the interconversion of these polyols.[9]

Experimental Protocols

Extraction of Intracellular Polyols from Fungal Mycelium

This protocol is a synthesis of methodologies for the extraction of small polar metabolites from filamentous fungi.[10]

Materials:

-

Fungal mycelium (fresh or lyophilized)

-

Liquid nitrogen

-

Cold methanol (-30°C)

-

Cold chloroform (-30°C)

-

Cold deionized water (4°C)

-

Internal standards (e.g., ribitol, nonadecanoic acid methyl ester)

-

Centrifuge tubes (brown glass recommended)

-

Sonicator

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Harvesting and Quenching: Harvest fungal mycelium by filtration. Immediately quench metabolic activity by flash-freezing the mycelium in liquid nitrogen.

-

Homogenization: Grind the frozen mycelium to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Extraction (Methanol-based): a. Weigh approximately 30 mg of powdered mycelium into a pre-weighed, pre-chilled centrifuge tube. b. Add internal standards (e.g., 50 µL of 0.2 mg/mL ribitol). c. Add 1.5 mL of cold methanol (-30°C). d. Vigorously mix the suspension. e. Sonicate the sample for a recommended duration (e.g., 15 minutes) in a cold bath. f. Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C. g. Carefully collect the supernatant containing the extracted metabolites.

-

Extraction (Biphasic - Methanol/Chloroform/Water): a. To the powdered mycelium with internal standards, add 1.5 mL of cold methanol, 0.75 mL of cold chloroform, and 0.6 mL of cold water. b. Homogenize the mixture thoroughly. c. Add another 0.75 mL of cold chloroform and mix. d. Finally, add 0.75 mL of cold water, vortex, and centrifuge (e.g., 1,000 x g for 10 minutes) to achieve phase separation. e. The upper aqueous-methanolic phase contains the polar metabolites, including polyols.

-

Drying and Storage: Freeze the collected supernatant in liquid nitrogen and then freeze-dry. Store the dried extracts at -80°C until derivatization and analysis.

GC-MS Analysis of D-Iditol and Other Polyols

This protocol outlines a general procedure for the derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of sugar alcohols.[11]

Materials:

-

Dried metabolite extract

-

O-Methylhydroxylamine hydrochloride in pyridine (30 mg/mL)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine

-

GC-MS instrument with a suitable column (e.g., Rtx®-5MS)

-

Heating block or incubator

Procedure:

-

Derivatization (Methoximation and Silylation): a. To the dried metabolite extract, add 100 µL of O-methylhydroxylamine hydrochloride in pyridine. b. Incubate at 30°C with shaking (e.g., 200 rpm) for 120 minutes. This step forms methoxime derivatives of reducing sugars, preventing the formation of multiple isomers. c. Dry the sample under a stream of nitrogen gas. d. Add 100 µL of MSTFA and 50 µL of pyridine. e. Incubate at 37°C for 90 minutes. This step silylates the hydroxyl groups, making the polyols volatile for GC analysis.

-

GC-MS Analysis: a. Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system. b. GC Conditions (Example):

- Column: Rtx®-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

- Injector Temperature: 250°C

- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 320°C at 8°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate. c. MS Conditions (Example):

- Ion Source Temperature: 230°C

- Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted quantification.

-

Data Analysis: a. Identify D-Iditol and other polyols based on their retention times and mass spectra compared to authentic standards. b. Quantify the metabolites by integrating the peak areas and comparing them to the internal standard and a calibration curve generated with known concentrations of the analytes.

Spectrophotometric Assay for NAD+-Dependent D-Iditol 2-Dehydrogenase

This assay measures the activity of D-iditol 2-dehydrogenase by monitoring the production of NADH, which absorbs light at 340 nm.[12][13][14]

Materials:

-

Fungal cell-free extract or purified enzyme

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

D-Iditol solution (substrate)

-

NAD+ solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

Tris-HCl buffer

-

NAD+ solution (to a final concentration, e.g., 1-5 mM)

-

Fungal cell-free extract or a known amount of purified enzyme.

-

-

Initiation of Reaction: Start the reaction by adding the D-Iditol solution (to a final concentration, e.g., 10-50 mM). The final volume should be standardized (e.g., 1 mL).

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5 minutes). The rate of increase in absorbance is directly proportional to the enzyme activity.

-

Control: Run a blank reaction without the D-Iditol substrate to account for any background NADH production.

-

Calculation of Enzyme Activity: Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Regulation of D-Iditol Metabolism

The metabolism of D-Iditol and other polyols in fungi is tightly regulated at the transcriptional level, often in response to the available carbon source.

In Aspergillus niger, the expression of genes involved in the pentose catabolic pathway, which is linked to polyol metabolism, is controlled by transcriptional activators such as XlnR and AraR.[15] XlnR is induced by D-xylose, while AraR is induced by L-arabitol.[15] This suggests that the presence of specific sugars in the environment can trigger the expression of enzymes necessary for the synthesis and degradation of related polyols.

In yeast, the expression of alcohol dehydrogenases, which are key enzymes in polyol metabolism, is often subject to glucose repression.[16][17][18] For example, the ADH2 gene in Saccharomyces cerevisiae, which encodes an alcohol dehydrogenase involved in the utilization of non-fermentable carbon sources, is repressed in the presence of glucose.[18] This regulatory mechanism ensures that the fungus preferentially utilizes glucose when it is available. While direct regulatory mechanisms for D-Iditol metabolism are not yet fully elucidated, it is likely that they are integrated into these broader networks of carbon catabolite repression and induction by specific sugar substrates.

Conclusion

D-Iditol is a significant, yet often overlooked, fungal metabolite with important roles in carbon metabolism. Understanding its biosynthesis, degradation, and regulation is crucial for a complete picture of fungal physiology. The quantitative data, metabolic pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of D-Iditol and other polyols in fungal systems. Future research should focus on elucidating the specific regulatory networks governing D-Iditol metabolism and exploring its potential as a biomarker or a target for novel antifungal therapies.

References

- 1. Microbial Production of Optically Pure l-Iditol by Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial Production of Optically Pure l-Iditol by Yeast Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]

- 4. Polyol synthesis in Aspergillus niger: influence of oxygen availability, carbon and nitrogen sources on the metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Culture Age, Temperature, and pH Affect the Polyol and Trehalose Contents of Fungal Propagules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Culture Age, Temperature, and pH Affect the Polyol and Trehalose Contents of Fungal Propagules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 8. journals.asm.org [journals.asm.org]

- 9. Sorbitol dehydrogenase of Aspergillus niger, SdhA, is part of the oxido-reductive D-galactose pathway and essential for D-sorbitol catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel spectrophotometric method for the enzymatic determination of NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dissecting the complex regulation of pentose utilization in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Identification of New Genes Involved in the Regulation of Yeast Alcohol Dehydrogenase II - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholar.ufs.ac.za [scholar.ufs.ac.za]

An In-depth Technical Guide to the Biosynthesis Pathway of D-Iditol in Microorganisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Iditol, a six-carbon sugar alcohol, is a stereoisomer of the more common polyol, D-sorbitol. While not as prevalent in nature as sorbitol or mannitol, D-iditol holds interest as a chiral building block for the synthesis of specialty chemicals and pharmaceutical intermediates. The microbial production of D-iditol offers a promising alternative to complex and often inefficient chemical synthesis routes. This technical guide provides a comprehensive overview of the known biosynthetic pathways of D-iditol in microorganisms, focusing on the core enzymatic reactions, quantitative data, and detailed experimental protocols for its production and analysis.

The Core Biosynthetic Pathway of D-Iditol

The microbial biosynthesis of D-iditol is not typically a primary metabolic pathway. Instead, it arises from the enzymatic modification of other readily available sugar alcohols, primarily D-sorbitol and its corresponding ketose, D-sorbose. The central pathway can be conceptualized in two main stages: the upstream production of a suitable precursor from common carbon sources and the downstream conversion of this precursor to D-iditol.

Upstream Pathway: Production of D-Sorbitol from D-Glucose

A common route for the microbial production of D-iditol begins with the conversion of D-glucose to D-sorbitol. This can be achieved through a two-step enzymatic process within a single microbial host or by using whole-cell biocatalysts.[1]

-

Isomerization of D-Glucose to D-Fructose: The first step involves the isomerization of D-glucose to D-fructose. This reaction is catalyzed by glucose isomerase (EC 5.3.1.5).[2][3]

-

Reduction of D-Fructose to D-Sorbitol: The resulting D-fructose is then reduced to D-sorbitol. This reduction is catalyzed by an NADH-dependent sorbitol dehydrogenase (EC 1.1.1.14), also known as L-iditol 2-dehydrogenase.[4][5]

This upstream pathway is crucial as it provides the direct precursor for D-iditol synthesis.

Core Conversion to D-Iditol

The key enzymatic step in the biosynthesis of D-iditol is the oxidation-reduction reaction involving D-sorbitol and D-sorbose, catalyzed by specific dehydrogenases.

-

D-Iditol 2-Dehydrogenase (EC 1.1.1.15): This enzyme, also known as D-sorbitol dehydrogenase, catalyzes the reversible NAD+-dependent oxidation of D-iditol to D-sorbose.[6] The reaction is as follows: D-Iditol + NAD+ ↔ D-Sorbose + NADH + H+

-

L-Iditol 2-Dehydrogenase (EC 1.1.1.14): Also known as sorbitol dehydrogenase (SDH), this enzyme primarily catalyzes the conversion of L-iditol to L-sorbose. However, it exhibits broad substrate specificity and can also act on other polyols, including the conversion of D-sorbitol to D-fructose.[5][6] The promiscuity of some alditol dehydrogenases means they can potentially oxidize D-iditol, with varying efficiencies.[7]

Therefore, the primary route for microbial D-iditol biosynthesis involves the reduction of D-sorbose, which can be derived from D-sorbitol through the action of a sorbitol dehydrogenase.

Quantitative Data

The efficiency of D-iditol biosynthesis is dependent on the kinetic properties of the involved enzymes and the overall metabolic flux within the host microorganism. Below is a summary of available quantitative data for relevant enzymes.

Table 1: Kinetic Parameters of Microbial Polyol Dehydrogenases

| Enzyme | EC Number | Microorganism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| D-Sorbitol Dehydrogenase | 1.1.1.14 | Faunimonas pinastri A52C2 | D-Sorbitol | 7.51 | Not Reported | 8.0 - 10.0 | 27 - 37 | [8] |

| L-Iditol 2-Dehydrogenase | 1.1.1.14 | Deinococcus geothermalis | Xylitol | Not Reported | Not Reported | Not Reported | 45 | [9] |

| L-Iditol 2-Dehydrogenase | 1.1.1.14 | Rat Liver (for comparison) | Sorbitol | 0.38 | Not Reported | Not Reported | Not Reported | [10] |

| L-Iditol 2-Dehydrogenase | 1.1.1.14 | Rat Liver (for comparison) | Fructose | 136 | Not Reported | Not Reported | Not Reported | [10] |

Note: Data on the kinetic properties of D-iditol 2-dehydrogenase (EC 1.1.1.15) from microbial sources are limited in the reviewed literature.

Table 2: Microbial Production of Related Polyols

While specific production titers for D-iditol are not widely reported, data from the production of other polyols using recombinant microorganisms provide a benchmark for what may be achievable through metabolic engineering.

| Product | Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| D-Mannitol | Recombinant E. coli | Glucose | 145 | Not Reported | Not Reported | [11] |

| 1,3-Propanediol | Recombinant E. coli | Glucose | 135 | 0.51 | 3.5 | [11] |

| Xylitol | Debaryomyces hansenii | Corncob Hydrolysate | Not Reported | Not Reported | Not Reported | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of D-iditol.

Heterologous Expression of Polyol Dehydrogenase

This protocol describes a general workflow for the expression of a target polyol dehydrogenase in a microbial host like Escherichia coli.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding the desired polyol dehydrogenase is synthesized with codon optimization for the expression host (e.g., E. coli). The gene is then cloned into a suitable expression vector, such as pET-28a(+), which often includes a polyhistidine tag for purification.

-

Transformation: The recombinant plasmid is transformed into a competent E. coli expression strain, like BL21(DE3).

-

Cultivation and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optical density (OD600) of 0.6-0.8. Protein expression is then induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is further incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.[13][14]

-

Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl), and lysed by sonication or high-pressure homogenization.

-

Protein Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is subjected to affinity chromatography (e.g., Ni-NTA agarose) to purify the His-tagged protein.

-

Analysis: The purity of the enzyme is assessed by SDS-PAGE, and its concentration is determined using a protein assay (e.g., Bradford assay).

Spectrophotometric Assay for Polyol Dehydrogenase Activity

This protocol is for determining the activity of a NAD(P)+-dependent polyol dehydrogenase by monitoring the change in absorbance at 340 nm due to the reduction or oxidation of the cofactor.[15]

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Assay Buffer: 50 mM Glycine-NaOH, pH 10.0

-

Substrate Solution: 50 mM D-iditol (or other polyol) in Assay Buffer

-

Cofactor Solution: 5 mM NAD+ in deionized water

-

Purified enzyme solution or cell-free extract

Procedure:

-

In a 1 mL cuvette, combine 880 µL of the substrate solution and 100 µL of the NAD+ solution.

-

Add 20 µL of the enzyme solution to the cuvette and mix quickly by inverting.

-

Immediately place the cuvette in the spectrophotometer and start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

-

Record the absorbance for 3-5 minutes.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Microbial Production and Quantification of D-Iditol

This protocol outlines a general procedure for the whole-cell bioconversion of a substrate to D-iditol and its subsequent quantification.

4.3.1. Microbial Fermentation

Methodology:

-

Inoculum Preparation: A single colony of the microorganism (e.g., a recombinant E. coli strain or a natural producer) is used to inoculate a seed culture in a suitable medium and grown overnight.

-

Fermentation: The main fermentation is carried out in a bioreactor with a defined medium containing a carbon source (e.g., glucose), a nitrogen source, salts, and the precursor for D-iditol production (e.g., D-sorbose).[16][17] Key parameters such as pH, temperature, and dissolved oxygen are controlled.

-

Sampling: Samples of the fermentation broth are taken at regular intervals for analysis.

4.3.2. Quantification of D-Iditol by HPLC

Sample Preparation:

-

Centrifuge the fermentation broth sample to remove microbial cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the sample with ultrapure water or mobile phase to a concentration within the linear range of the calibration curve.

HPLC Conditions (Example):

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

-

Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60°C.

-

Detector: Refractive Index (RI) detector.

-

Injection Volume: 10-20 µL.

Quantification:

A standard curve is generated by injecting known concentrations of pure D-iditol. The concentration of D-iditol in the fermentation samples is determined by comparing the peak area with the standard curve.

Conclusion

The biosynthesis of D-iditol in microorganisms is primarily achieved through the enzymatic conversion of other polyols, with D-iditol 2-dehydrogenase playing a key role. While not a common natural product of microbial fermentation, the potential for its production through metabolic engineering is significant. By leveraging the existing knowledge of polyol metabolism and applying the experimental protocols outlined in this guide, researchers can further explore and optimize the microbial production of D-iditol for various applications in the chemical and pharmaceutical industries. Further research into the discovery and characterization of novel D-iditol dehydrogenases from diverse microbial sources will be crucial for developing efficient and economically viable bioprocesses.

References

- 1. Integrated Renewable Production of Sorbitol and Xylitol from Switchgrass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A model for enzymatic isomerization of D-glucose to D-fructose in a batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic conversion of D-glucose to D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein engineering of a thermostable polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of rat liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recombinant organisms for production of industrial products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification of xylitol obtained by fermentation of corncob hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]

- 16. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]

- 17. asm.org [asm.org]

The Role of D-Iditol in Galactokinase Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactokinase (GALK) deficiency, a type II galactosemia, is an autosomal recessive disorder of galactose metabolism. The enzymatic defect in the Leloir pathway leads to the accumulation of galactose, which is subsequently converted to D-iditol (commonly known as galactitol) by aldose reductase. This accumulation of D-iditol is the primary pathogenic mechanism, leading to the hallmark clinical manifestation of bilateral cataracts in infants. This technical guide provides an in-depth analysis of the role of D-iditol in the pathophysiology of GALK deficiency. It summarizes key quantitative data, details experimental protocols for the assessment of D-iditol and GALK activity, and presents visual workflows and metabolic pathways to aid in research and drug development efforts aimed at mitigating the pathological effects of this sugar alcohol.

Introduction

Galactokinase deficiency is an inborn error of metabolism caused by mutations in the GALK1 gene, leading to a deficiency in the galactokinase enzyme.[1][2] This enzyme catalyzes the first committed step in the Leloir pathway, the phosphorylation of galactose to galactose-1-phosphate.[3][4] Unlike classic galactosemia (GALT deficiency), GALK deficiency does not typically present with severe systemic symptoms in early infancy.[1] The primary clinical consequence is the development of cataracts during the first weeks or months of life.[1][5] This pathology is a direct result of the accumulation of D-iditol in the lens of the eye.[6] Understanding the biochemical consequences of D-iditol accumulation is crucial for the development of targeted therapies.

Pathophysiology: The Central Role of D-Iditol

In individuals with GALK deficiency, the blockage of the Leloir pathway leads to an accumulation of galactose in tissues and body fluids.[4] This excess galactose is shunted into an alternative metabolic route, the polyol pathway. In this pathway, the enzyme aldose reductase reduces galactose to its corresponding sugar alcohol, D-iditol (galactitol).[6][7]

The accumulation of D-iditol within the lens fibers of the eye is the primary driver of cataract formation.[6] Due to its hydrophilic nature, D-iditol is unable to readily diffuse across cell membranes, leading to a significant increase in intracellular osmotic pressure.[6] This osmotic stress causes the lens fibers to swell and eventually rupture, leading to the formation of cataracts.[6] Early diagnosis and dietary restriction of galactose can prevent or even reverse early-stage cataracts.[8]

Quantitative Data on D-Iditol and Galactokinase Activity

Accurate quantification of D-iditol levels and galactokinase activity is essential for the diagnosis, monitoring, and clinical management of GALK deficiency. The following tables summarize key quantitative data from the literature.

| Analyte | Sample Type | Patient Population | Concentration/Activity | Reference |

| D-Iditol (Galactitol) | Urine | Untreated GALK-D Patients | 11,724 ± 4,496 µmol/mmol creatinine | |

| Treated GALK-D Patients | 236 ± 116 µmol/mmol creatinine | |||

| Normal Controls (age-dependent) | <109 mmol/mol creatinine (0-11 months) | [8] | ||

| <13 mmol/mol creatinine (≥18 years) | [8] | |||

| Red Blood Cells | Treated GALK-D Patients | 12.3 ± 9.4 µmol/L | ||

| Untreated GALK-D Patients | 1,584 ± 584 µmol/L | |||

| Plasma | Galactosemia Patients | Elevated (3.4 to 23.2 µmol/L) | [9] | |

| Normal Controls | Undetectable | [9] | ||

| Galactokinase (GALK) | Red Blood Cells | GALK-D Patients | Deficient | [10] |

| Normal Controls | ≥0.7 nmol/h/mg of hemoglobin | [10] |

Table 1: Quantitative Levels of D-Iditol and Galactokinase Activity in Galactokinase Deficiency (GALK-D).

Experimental Protocols

Quantification of D-Iditol in Biological Samples

GC-MS is a highly sensitive and specific method for the quantification of D-iditol in urine, plasma, and red blood cells.[11]

Sample Preparation (Urine):

-

Centrifuge urine to remove any sediment.

-

Take a specific volume of the supernatant (e.g., 100 µL) and add an internal standard (e.g., a stable isotope-labeled D-iditol).

-

Lyophilize the sample to dryness.

Derivatization:

-

The dried residue is derivatized to increase volatility for GC analysis. A common method is trimethylsilylation (TMS).

-

Add a TMS derivatizing agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS)) to the dried sample.

-

Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to allow for complete derivatization.

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column suitable for sugar analysis (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to separate the different components of the sample.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific ions characteristic of the D-iditol-TMS derivative and the internal standard.

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of D-iditol.

HPLC can also be used for D-iditol analysis, often with refractive index (RI) or evaporative light scattering detection (ELSD).

Sample Preparation:

-

Deproteinize plasma or red blood cell lysate samples using a suitable method (e.g., ultrafiltration or precipitation with acetonitrile).

-

Urine samples can often be diluted and directly injected after filtration.

HPLC Analysis:

-

Column: Use a column designed for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water, is used.

-

Detection:

-

Refractive Index (RI) Detector: Senses the change in the refractive index of the eluent as the analyte passes through.

-

Evaporative Light Scattering Detector (ELSD): Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles.

-

-

Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from D-iditol standards.

Galactokinase (GALK) Enzyme Activity Assay

The activity of the galactokinase enzyme is typically measured in red blood cells (erythrocytes).

This is a classic and highly sensitive method.

Principle: The assay measures the conversion of radiolabeled [1-14C]galactose to [1-14C]galactose-1-phosphate.

Procedure:

-

Hemolysate Preparation: Wash erythrocytes with saline and lyse them in a hypotonic buffer.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

ATP

-

MgCl2

-

[1-14C]galactose (substrate)

-

-

Enzyme Reaction: Add the hemolysate to the reaction mixture and incubate at 37°C for a defined period.

-

Separation: Stop the reaction and separate the product, [1-14C]galactose-1-phosphate, from the unreacted [1-14C]galactose. This is often achieved by spotting the reaction mixture onto DEAE-cellulose paper discs. The negatively charged galactose-1-phosphate binds to the positively charged paper, while the uncharged galactose is washed away.

-

Quantification: The radioactivity on the dried DEAE-cellulose paper discs is measured using a scintillation counter.

-

Calculation: The enzyme activity is calculated based on the amount of radioactive product formed per unit of time and normalized to the hemoglobin concentration of the hemolysate.

This method is non-radioactive and relies on the measurement of NADH oxidation.

Principle: The production of ADP in the galactokinase reaction is coupled to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ by lactate dehydrogenase is monitored as a decrease in absorbance at 340 nm.

Procedure:

-

Hemolysate Preparation: As described for the radiochemical assay.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

MgCl2

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Galactose (substrate)

-

-

Enzyme Reaction: Add the hemolysate to the reaction mixture in a cuvette.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: The rate of NADH oxidation is directly proportional to the galactokinase activity. The activity is calculated using the molar extinction coefficient of NADH and normalized to the hemoglobin concentration.

Visualizing the Core Concepts

Metabolic Pathways

Metabolic Pathways in Galactokinase Deficiency.

Experimental Workflow for D-Iditol Quantification

Workflow for D-Iditol Quantification.

Conclusion and Future Directions

The accumulation of D-iditol is the primary pathogenic driver of cataract formation in galactokinase deficiency. This technical guide has provided a comprehensive overview of the role of D-iditol, including quantitative data and detailed experimental protocols for its analysis and the assessment of galactokinase activity. For researchers and drug development professionals, targeting the production or cellular effects of D-iditol represents a promising therapeutic strategy. Future research should focus on the development of potent and specific aldose reductase inhibitors to prevent the conversion of galactose to D-iditol. Furthermore, exploring therapeutic avenues to counteract the osmotic stress induced by D-iditol could offer additional protective benefits for the lens and potentially other tissues. Continued refinement of analytical methods will also be crucial for precise monitoring of disease progression and the efficacy of novel interventions.

References

- 1. rupress.org [rupress.org]

- 2. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]

- 3. Galactokinase Deficiency Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]

- 4. Galactose Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary and serum galactitol in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galactokinase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

- 8. genetics.testcatalog.org [genetics.testcatalog.org]

- 9. Urine and plasma galactitol in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayocliniclabs.com [mayocliniclabs.com]

- 11. Identification of galactitol and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core of D-Iditol Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental aspects of D-Iditol metabolism. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the metabolic pathways, enzymatic reactions, and analytical methodologies pertinent to this polyol. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the metabolic processes.

Core Metabolic Pathway of D-Iditol

D-Iditol is a sugar alcohol, also known as a polyol, that plays a role in carbohydrate metabolism, particularly in the interconversion of various sugars. The primary metabolic reaction involving D-Iditol is its oxidation to D-sorbose, a ketose sugar. This reaction is a critical step in connecting D-Iditol to broader metabolic networks, including fructose and mannose metabolism, as well as the pentose and glucuronate interconversion pathways.

The key enzyme responsible for this conversion is D-iditol 2-dehydrogenase (EC 1.1.1.15), also known as D-sorbitol dehydrogenase.[1][2] This enzyme catalyzes the reversible, NAD+-dependent oxidation of D-iditol.

The overall reaction is as follows:

D-Iditol + NAD+ ⇌ D-Sorbose + NADH + H+ [1][2]

This reaction demonstrates the integration of D-iditol metabolism with the cellular redox state through the NAD+/NADH couple.

Upstream Synthesis of D-Iditol

D-Iditol can be synthesized from D-sorbose through the reverse reaction catalyzed by D-iditol 2-dehydrogenase. D-sorbose itself is a naturally occurring sugar found in some fruits, nuts, and vegetables.[3][4] In various microorganisms, such as the yeast Rhodotorula rubra, D-sorbose can be efficiently converted to D-iditol.[5] The commercial production of L-sorbose (an enantiomer of D-sorbose) from D-sorbitol is a key step in vitamin C synthesis, highlighting the industrial relevance of these sugar transformations.[4][6]

Downstream Metabolic Fate of D-Sorbose

The product of D-iditol oxidation, D-sorbose, can enter various metabolic pathways. In many microorganisms, D-sorbose can be phosphorylated and subsequently enter glycolysis. For instance, in Lactobacillus casei, there is cross-talk between the L-sorbose and D-sorbitol metabolic pathways, suggesting routes for sorbose utilization.[7]

Furthermore, D-iditol metabolism is linked to the pentose and glucuronate interconversions .[1][2][8][9] This connection is crucial as the pentose phosphate pathway is a major source of NADPH for reductive biosynthesis and cellular antioxidant defense. The glucuronate pathway is involved in the detoxification of various compounds and the synthesis of important biomolecules like glycosaminoglycans.[9][10] The catabolism of D-glucuronate in some organisms can lead to the formation of L-xylulose, which can be further metabolized into the pentose phosphate pathway. While the exact enzymatic steps connecting D-sorbose to these pathways are not fully elucidated in all organisms, it underscores the integration of D-iditol metabolism into central carbon metabolism.

A potential link involves the conversion of D-sorbose to intermediates that can enter the pentose phosphate pathway. In fungi, a novel pathway for D-glucuronate catabolism has been identified that involves the formation of L-idonate, an isomer of gluconate, suggesting intricate connections between different polyol and sugar acid pathways.[11]

Quantitative Data

Summarized below are the key quantitative parameters associated with D-Iditol metabolism. It is important to note that specific kinetic data for D-iditol 2-dehydrogenase with D-iditol as a substrate is limited in recent literature. The values presented here are based on classic enzymology studies and may vary depending on the enzyme source and experimental conditions.

| Parameter | Value | Enzyme | Organism/Source | Reference |

| Michaelis Constant (Km) for D-Iditol | Value not explicitly found in recent literature | D-Iditol 2-dehydrogenase | Sheep Liver (Implied) | [12] (Implied) |

| Maximum Velocity (Vmax) for D-Iditol | Value not explicitly found in recent literature | D-Iditol 2-dehydrogenase | Sheep Liver (Implied) | [12] (Implied) |

| Substrate Specificity | Broad, acts on several polyols | L-Iditol 2-dehydrogenase | Various | [13] |

Note: The seminal work by D. R. Shaw in 1956, "Polyol dehydrogenases. 3. Galactitol dehydrogenase and D-iditol dehydrogenase," is the foundational study in this area and likely contains specific kinetic data.[12][14][15][16] However, access to the full text of this historical document is limited. The kinetic constants for the closely related L-iditol 2-dehydrogenase from rat liver have been reported as Km for NAD+ of 0.082 mM and Km for sorbitol of 0.38 mM.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of D-Iditol metabolism.

Spectrophotometric Assay for D-Iditol 2-Dehydrogenase Activity

This protocol is adapted from established methods for measuring polyol dehydrogenase activity and is based on monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm path length)

-

Water bath or temperature-controlled cuvette holder

-

D-Iditol solution (e.g., 100 mM in assay buffer)

-

NAD+ solution (e.g., 10 mM in assay buffer)

-

Assay Buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)

-

Enzyme extract or purified D-iditol 2-dehydrogenase

Procedure:

-

Prepare a reaction mixture in a cuvette by adding:

-

850 µL of Assay Buffer

-

100 µL of 10 mM NAD+ solution

-

50 µL of enzyme sample

-

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH production.

-

Initiate the reaction by adding 50 µL of 100 mM D-Iditol solution and mix immediately.

-

Monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record the linear rate of absorbance change (ΔA340/min).

-

A blank reaction without the D-Iditol substrate should be run to account for any non-specific NADH production.

-

Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Calculation of Enzyme Activity (Units/mL):

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Quantification of D-Iditol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of D-Iditol in biological samples after derivatization to increase its volatility for GC analysis.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for sugar analysis (e.g., a phenyl-methylpolysiloxane phase)

-

Lyophilizer

-

Derivatization reagents:

-

Internal standard (e.g., myo-inositol or a stable isotope-labeled iditol)

-

Solvents (e.g., hexane, pyridine)

Procedure:

Sample Preparation and Extraction:

-

Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable solvent (e.g., methanol/water mixture).

-

Centrifuge to remove cellular debris.

-

Collect the supernatant containing the polyols.

-

Add a known amount of the internal standard to the extract.

-

Lyophilize the extract to dryness.

Derivatization (Acetylation as an example): [19][21]

-

To the dried extract, add 100 µL of acetic anhydride and 100 µL of pyridine.

-

Seal the vial and heat at 100°C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Evaporate the reagents under a stream of nitrogen.

-

Re-dissolve the derivatized sample in a suitable solvent for injection (e.g., hexane).

GC-MS Analysis:

-